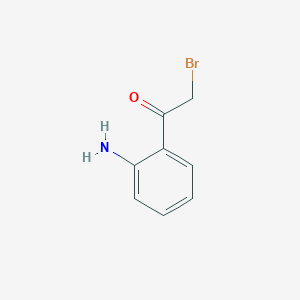

1-(2-Aminophenyl)-2-bromoethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminophenyl)-2-bromoethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQYPOVFIKEBJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Ketone Chemistry

1-(2-Aminophenyl)-2-bromoethanone belongs to the class of α-haloketones, which are characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. wikipedia.orgnih.gov This arrangement of functional groups imparts a unique reactivity profile, making them highly valuable synthons in organic chemistry. mdpi.com The presence of two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—renders these compounds susceptible to attack by a wide array of nucleophiles. nih.govmdpi.com

The reactivity of α-haloketones can be modulated by the nature of the halogen, the structure of the ketone, and the reaction conditions employed. In the case of this compound, the bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. These compounds are known to be potent alkylating agents. wikipedia.org Furthermore, the α-hydrogen atom is rendered acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom, enabling base-mediated reactions such as the Favorskii rearrangement. wikipedia.org

The general synthesis of α-haloketones often involves the direct halogenation of a parent ketone using elemental halogens like bromine (Br₂) under acidic conditions, or with other brominating agents such as N-bromosuccinimide (NBS). mdpi.comyoutube.com

Table 1: Reactivity of α-Haloketones

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The halogen atom is displaced by a nucleophile. |

| Favorskii Rearrangement | Base-induced rearrangement to form a carboxylic acid derivative. |

| Reductive Dehalogenation | Removal of the halogen atom to form the parent ketone or an enolate. wikipedia.org |

Significance of Ortho Substituted Anilines As Synthetic Precursors

The presence of the ortho-amino group in 1-(2-Aminophenyl)-2-bromoethanone is of paramount importance to its synthetic utility. Ortho-substituted anilines are a crucial class of intermediates, particularly in the synthesis of heterocyclic compounds. google.com The proximity of the amino group to the bromoacetyl moiety allows for intramolecular cyclization reactions, providing efficient routes to various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.

The electronic nature of the amino group can influence the reactivity of the aromatic ring and the side chain. While the amino group is activating and ortho-, para-directing in electrophilic aromatic substitution reactions, its basicity can be influenced by the presence of the ortho-substituent, a phenomenon known as the ortho effect. youtube.com This can be a critical consideration in reaction design. The strategic placement of substituents on the aniline (B41778) ring allows for the synthesis of a diverse array of complex molecules. nih.gov

Overview of Synthetic Challenges and Opportunities Associated with the Compound

Classical Bromination Techniques for Ketones

Classical methods for the synthesis of α-haloketones typically involve the direct halogenation of a ketone substrate.

The alpha-halogenation of ketones is a fundamental transformation in organic chemistry that proceeds via an enol or enolate intermediate. wikipedia.orgmasterorganicchemistry.com In an acidic medium, the ketone is first protonated, which facilitates tautomerization to the corresponding enol. This enol, with its electron-rich double bond, then acts as a nucleophile, attacking an electrophilic bromine source like molecular bromine (Br₂) to form the α-brominated product. masterorganicchemistry.com The reaction rate is often dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, as the formation of the enol is the rate-determining step. wikipedia.org

The primary challenge in applying this direct approach to 2-aminoacetophenone is the reactivity of the amino group and the activated aromatic ring. The amino group can be protonated under acidic conditions, but it can also react with the brominating agent or direct bromination to the ortho and para positions of the aromatic ring.

Achieving regioselectivity—the preferential bromination at the α-carbon over the aromatic ring—is paramount for the successful synthesis of this compound from 2-aminoacetophenone. Direct bromination with reagents like pyridinium (B92312) tribromide has been shown to result in bromination of the aromatic ring rather than the desired α-position.

To circumvent this, specific reagents and conditions are employed to favor α-bromination. Using N-bromosuccinimide (NBS) in the presence of a catalyst is a common strategy. For instance, employing acidic aluminum oxide as a catalyst with NBS can direct the bromination exclusively to the α-position for ketones with moderately activating groups. nih.gov The acidic surface of the alumina (B75360) is believed to promote the formation of the ketone's enol form, which then reacts selectively. nih.gov Another approach involves using copper(II) bromide, which can act as both a catalyst and a bromine source, often leading to selective α-bromination of acetophenones. lew.ro

Below is a table summarizing various reagents and conditions for regioselective bromination.

| Reagent System | Catalyst/Solvent | Temperature | Outcome/Yield | Reference |

| N-Bromosuccinimide (NBS) | Acidic Al₂O₃ / Methanol (B129727) | Reflux | High selectivity for α-bromination over nuclear bromination. | nih.gov |

| Copper(II) Bromide (CuBr₂) | Chloroform/Ethyl Acetate (B1210297) | Ultrasound | Highly selective α-bromination with no nuclear bromination observed for hydroxyacetophenones. | lew.ro |

| Bromine (Br₂) | Acetic Acid | Microwave Irradiation | Effective for various acetophenones, but regioselectivity can be an issue with activated rings. | mdpi.com |

| H₂O₂ - HBr | Water ("on water") | Room Temperature | For activated aryl ketones, dilution can increase the selectivity for α-bromination versus ring bromination. | rsc.orgresearchgate.net |

Functional Group Interconversion Routes

Functional group interconversion (FGI) provides an indirect pathway to the target molecule, circumventing the challenges of direct bromination of an activated substrate. orgsyn.org These multi-step approaches involve modifying the starting material before bromination or transforming a different precursor.

A robust strategy to avoid the interference of the amino group is to perform the bromination on a precursor ketone where the amino group is present in a masked, non-reactive form, such as a nitro group. The synthesis proceeds in two key steps:

α-Bromination of 1-(2-Nitrophenyl)ethanone : The starting material, 1-(2-nitrophenyl)ethanone, contains a strongly deactivating nitro group. This group reduces the likelihood of electrophilic attack on the aromatic ring, allowing for selective α-bromination of the ketone. This reaction can be carried out using standard brominating agents like NBS or Br₂. The product of this step is 1-(2-nitrophenyl)-2-bromoethanone. bldpharm.com

Selective Reduction of the Nitro Group : The subsequent step involves the reduction of the nitro group to an amine. This must be done chemoselectively, without affecting the α-bromo ketone functionality. Common reducing agents like lithium aluminum hydride are generally not suitable as they can reduce the ketone or cleave the C-Br bond. wikipedia.org Milder and more selective conditions are required. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder (Fe) in acidic medium, are widely used for the selective reduction of aromatic nitro groups in the presence of other sensitive functionalities. organic-chemistry.orgmasterorganicchemistry.com

The conditions for this two-step process are outlined in the table below.

| Step | Starting Material | Reagent(s) | Key Transformation | Reference |

| 1. Bromination | 1-(2-Nitrophenyl)ethanone | N-Bromosuccinimide (NBS), catalyst | α-Bromination of ketone | bldpharm.com |

| 2. Reduction | 1-(2-Nitrophenyl)-2-bromoethanone | Tin(II) chloride (SnCl₂), HCl | Selective reduction of NO₂ to NH₂ | wikipedia.orgorganic-chemistry.org |

An alternative FGI strategy involves temporarily "protecting" the reactive amino group of 2-aminoacetophenone, performing the bromination, and then "deprotecting" it to yield the final product. masterorganicchemistry.com

Protection : The nucleophilic and activating properties of the amino group are masked by converting it into a less reactive functional group, typically an amide. Reacting 2-aminoacetophenone with acetic anhydride (B1165640) converts the amine to an acetamide, forming N-(2-acetylphenyl)acetamide. masterorganicchemistry.com This amide is still an ortho, para-director but is significantly less activating than the free amine and is more stable under acidic reaction conditions.

α-Bromination : The N-protected ketone can now be safely brominated at the alpha position using standard reagents like NBS without significant side reactions on the aromatic ring.

Deprotection : The final step is the hydrolysis of the amide protecting group to restore the free amine. This is typically achieved by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH). nih.gov This releases the target compound, this compound.

This three-step sequence provides a reliable, albeit longer, route to the desired product.

Green Chemistry Approaches to Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign methods that minimize waste, avoid hazardous substances, and reduce energy consumption. lobachemie.comresearchgate.net Several green approaches can be applied to the synthesis of α-bromo ketones.

One major green strategy is the replacement of hazardous reagents. Instead of using elemental bromine, which is highly toxic and corrosive, N-bromosuccinimide (NBS) is often preferred. rsc.org A particularly green method involves generating the brominating agent in situ from a stable salt. The use of an aqueous solution of hydrogen peroxide and hydrobromic acid (H₂O₂-HBr) allows the reaction to be performed in water, avoiding the use of volatile organic solvents. rsc.orgresearchgate.net

The application of alternative energy sources is another cornerstone of green chemistry. Ultrasound-assisted synthesis, or sonochemistry, can dramatically accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions. lew.rolookchem.com The bromination of acetophenones with CuBr₂ or NBS/p-TsOH has been shown to be significantly more efficient under ultrasonic irradiation. lew.rolookchem.com

Electrochemical methods offer a modern, green alternative by using electricity to drive the reaction. The electroselective α-bromination of acetophenone (B1666503) has been demonstrated using ammonium (B1175870) bromide (NH₄Br) in an aqueous medium, generating the necessary bromonium ions in situ without bulk chemical reagents. researchgate.net

A summary of these green approaches is provided below.

| Green Approach | Reagent System | Conditions | Green Advantage | Reference |

| In Situ Reagent Generation | H₂O₂ - HBr | "On water", Room Temp. | Avoids organic solvents and use of Br₂. | rsc.orgresearchgate.net |

| Ultrasound-Assisted | CuBr₂ or NBS/p-TsOH | Ultrasound Irradiation | Reduced reaction time, lower energy use, milder conditions. | lew.rolookchem.com |

| Electrochemistry | NH₄Br / H₂SO₄ (cat.) | Pt/Pt electrode, H₂O:CH₃CN | Avoids stoichiometric chemical oxidants, high selectivity. | |

| Safer Reagent | N-Bromosuccinimide (NBS) | Various catalysts/solvents | Safer and easier to handle than liquid Br₂. | rsc.org |

Solvent-Free Methods

Solvent-free reactions, often facilitated by mechanical milling or solid-phase techniques, represent a green chemistry approach to synthesis by reducing volatile organic compound (VOC) emissions and simplifying work-up procedures.

While no specific solvent-free protocol for the bromination of 2'-aminoacetophenone (B46740) has been detailed in the reviewed literature, methods for other ketones offer potential pathways. One such approach involves the use of sodium bromide and Oxone® (a potassium peroxymonosulfate (B1194676) triple salt) under mechanical milling conditions. This method has been successfully applied to the bromination of 1,3-dicarbonyl compounds, phenols, and various alkenes, yielding brominated products in good to excellent yields. The reaction proceeds by the in-situ generation of an electrophilic bromine species from the oxidation of bromide by Oxone®.

Another potential solvent-free approach is the use of polymer-supported reagents, such as polymer-supported pyridinium bromide perbromide (PSPBP). rsc.org This reagent has been employed for the clean and efficient bromination of various acetophenones. rsc.org The solid-supported nature of the reagent simplifies its removal from the reaction mixture, often requiring only filtration.

A generalized representation of a solvent-free bromination of an acetophenone derivative is shown below:

The feasibility of these methods for this compound would depend on the reactivity of the amino group, which could potentially compete with the enol for the brominating agent. Protection of the amino group might be necessary to achieve selective α-bromination.

Catalytic Synthesis

Catalytic methods for α-bromination aim to enhance reaction rates and selectivity while using sub-stoichiometric amounts of a catalyst. Various catalysts have been explored for the bromination of ketones.

Acids are common catalysts for the α-bromination of ketones, proceeding through an enol or enolate intermediate. Mineral acids like HCl, H₂SO₄, and organic acids such as acetic acid and trifluoroacetic acid can be employed. google.com For instance, the bromination of acetophenone can be carried out using bromine in methanol with a catalytic amount of concentrated HCl. The acid catalyzes the enolization of the ketone, which then reacts with bromine.

Metal-based catalysts have also been investigated. For example, silver triflate (AgOTf) has been shown to catalyze the reaction of phenacyl bromide with amides. sci-hub.ru While this is not a direct synthesis of the target compound, it highlights the use of metal catalysts in reactions involving phenacyl bromides. sci-hub.ru

A noteworthy catalytic approach for the synthesis of α-bromoacetophenone compounds involves the use of a bromate (B103136) salt in the presence of a bisulfite solution in an aqueous medium. google.com This method is described as having high product purity and being suitable for large-scale production due to the use of inexpensive reagents and water as the solvent. google.com The reaction is typically carried out at temperatures ranging from 30-90°C. google.com

The general scheme for a catalytic bromination can be depicted as:

For this compound, the choice of catalyst and reaction conditions would be crucial to avoid side reactions, such as bromination of the aromatic ring, which is activated by the amino group.

Purification and Isolation Methodologies in Synthesis

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, by-products, and the brominating agent. Common purification techniques include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the desired compound should be sparingly soluble at low temperatures and highly soluble at higher temperatures, while impurities should be either very soluble or insoluble at all temperatures. For α-bromoacetophenone compounds, recrystallization can be performed using solvents such as ethers, alcohols (e.g., methanol, ethanol), alkanes, aromatic hydrocarbons, and esters like ethyl acetate. google.com A patent for the synthesis of α-bromoacetophenone compounds mentions that after cooling, filtering, washing, and drying, the product can be further purified by recrystallization to achieve a purity of over 99%. google.com The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) and their solubility in a mobile phase (the eluent). For compounds like this compound, a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate is commonly used as the eluent. The polarity of the eluent mixture is optimized to achieve good separation between the desired product and any impurities. The fractions containing the pure product are then collected and the solvent is evaporated to yield the purified compound.

The isolation of the final product after purification involves standard laboratory procedures. After recrystallization, the crystals are typically collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried under vacuum to remove residual solvent. In the case of column chromatography, the solvent from the collected fractions is removed using a rotary evaporator.

Nucleophilic Substitution Reactions at the Alpha-Bromine Center

The presence of a bromine atom at the alpha position to the carbonyl group makes this carbon atom highly electrophilic and susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of this compound, enabling both intramolecular and intermolecular bond formations.

Intramolecular Cyclization Reactions

The ortho-disposition of the primary aromatic amine and the bromoacetyl group facilitates a range of intramolecular cyclization reactions. The amine functionality can act as an internal nucleophile, attacking the electrophilic α-carbon and leading to the formation of various nitrogen-containing heterocyclic systems.

A prominent example of this is the synthesis of indole (B1671886) derivatives. Through an intramolecular nucleophilic substitution, the amino group can displace the bromide, leading to the formation of an intermediate that, upon tautomerization and subsequent aromatization, yields substituted indoles. While specific studies on this compound leading to indoles are not extensively documented in the provided search results, the general principle of intramolecular cyclization of N-substituted-2-alkynylanilines to form indoles is a well-established synthetic strategy. rsc.org

Furthermore, this compound is a key precursor for the synthesis of 1,4-benzothiazines. The reaction typically involves the cyclocondensation of a 2-aminothiophenol (B119425) derivative with an α-halo ketone. In the case of this compound, a plausible pathway involves an initial intermolecular reaction with a sulfur source, followed by intramolecular cyclization. The synthesis of 1,4-benzothiazines is a significant area of research due to their diverse biological activities. google.com

The following table summarizes plausible intramolecular cyclization products from this compound based on established synthetic methodologies.

| Product Class | General Reaction Type | Plausible Mechanism |

| Indoles | Intramolecular Nucleophilic Substitution | The primary amine attacks the α-bromo carbon, followed by cyclization and aromatization. |

| Quinolines | Friedländer-type Annulation | Condensation with a compound containing a reactive methylene (B1212753) group can lead to quinoline (B57606) derivatives. |

| 1,4-Benzothiazines | Cyclocondensation | Reaction with a sulfur nucleophile followed by intramolecular cyclization. |

Intermolecular Nucleophilic Displacements

The electrophilic α-carbon of this compound readily undergoes substitution reactions with a variety of external nucleophiles. This reactivity allows for the introduction of diverse functional groups at this position.

A classic example is the reaction with thioamides or thiourea. The sulfur atom of the thioamide acts as a potent nucleophile, displacing the bromide ion to form a new carbon-sulfur bond. This reaction is a key step in the Hantzsch thiazole (B1198619) synthesis, a widely used method for the preparation of thiazole derivatives. Although the Hantzsch synthesis traditionally involves α-halo ketones and thioamides, the presence of the amino group in this compound can influence the reaction pathway and potentially lead to further cyclization products. rsc.org

The reaction with amines is another important intermolecular process. Primary and secondary amines can displace the bromide to form α-amino ketones. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine can also react with another molecule of the bromo-ketone. jkchemical.comnih.gov

The table below provides examples of intermolecular nucleophilic substitution reactions involving α-bromoacetophenones.

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Thioamide | Thiazole derivative | Hantzsch thiazole synthesis conditions (e.g., heating in ethanol) | rsc.org |

| Thiourea | 2-Aminothiazole derivative | Similar to Hantzsch synthesis | chemicalbook.com |

| Primary/Secondary Amine | α-Amino ketone | Base-mediated, often with challenges in controlling selectivity | jkchemical.comnih.gov |

| Hexamethylenetetramine | Primary amine (Delépine reaction) | Reaction with hexamethylenetetramine followed by acidic hydrolysis | ias.ac.in |

Reactivity of the Carbonyl Group

The carbonyl group in this compound is another key site of reactivity, participating in both condensation and reduction reactions.

Condensation Reactions

The carbonyl group can undergo condensation reactions with active methylene compounds, most notably in the Knoevenagel condensation. wikipedia.orgthermofisher.combhu.ac.inorganic-chemistry.orgnih.gov This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate). The reaction proceeds through a nucleophilic addition to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. nih.govreddit.comnih.gov The presence of the primary amine in this compound could potentially act as an internal base catalyst for this transformation.

Another important condensation reaction is the formation of 1,5-benzodiazepines through the reaction of o-phenylenediamines with ketones. wikipedia.orgnih.govijtsrd.comrsc.orgnih.gov In a self-condensation scenario, two molecules of this compound could potentially react under acidic conditions to form a benzodiazepine (B76468) derivative, although this specific reaction is not explicitly documented.

| Reaction Type | Reagent | Product Type | Catalyst |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Ketone | Base (e.g., piperidine, amine) |

| Benzodiazepine Synthesis | o-Phenylenediamine (B120857) | 1,5-Benzodiazepine | Acid (e.g., H-MCM-22, Phenylboronic acid) |

Reduction Methodologies

The carbonyl group of this compound can be reduced to either a hydroxyl group or a methylene group, depending on the reducing agent and reaction conditions.

The reduction of the carbonyl to a methylene group (CH₂) can be achieved through the Wolff-Kishner or Clemmensen reduction methods. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. jkchemical.comias.ac.inthermofisher.comnih.govwikipedia.orgresearchgate.net The Clemmensen reduction utilizes zinc amalgam and concentrated hydrochloric acid and is particularly effective for aryl-alkyl ketones. jkchemical.comnih.govrsc.orgCurrent time information in Pasuruan, ID. The choice between these two methods often depends on the stability of the other functional groups in the molecule to acidic or basic conditions.

Alternatively, the carbonyl group can be selectively reduced to a secondary alcohol (bromohydrin) using milder reducing agents like sodium borohydride (B1222165) or through enzymatic reductions. ijtsrd.comCurrent time information in Pasuruan, ID.nih.govnih.gov These bromohydrins are valuable intermediates for further synthetic transformations.

| Reduction Type | Reagent(s) | Product | Key Conditions |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), Strong Base (e.g., KOH) | 1-(2-Aminophenyl)-2-bromoethane | High temperature |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Conc. HCl | 1-(2-Aminophenyl)-2-bromoethane | Acidic conditions |

| Carbonyl to Alcohol | Sodium Borohydride (NaBH₄) | 1-(2-Aminophenyl)-2-bromoethanol | Mild conditions |

| Enzymatic Reduction | Carbonyl Reductase | (R)- or (S)-1-(2-Aminophenyl)-2-bromoethanol | Stereoselective |

Role of the Primary Aromatic Amine Functionality

The primary aromatic amine in this compound plays a multifaceted role in the molecule's reactivity. It can act as a nucleophile, a directing group in electrophilic aromatic substitution, and a site for further functionalization.

As a nucleophile, the amine group is central to the intramolecular cyclization reactions discussed earlier. It can also undergo intermolecular reactions such as N-alkylation and N-acetylation. N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium salts. rsc.orgjkchemical.comnih.govnih.govresearchgate.net N-acetylation, typically carried out with acetyl chloride or acetic anhydride, is a common method to protect the amine functionality or to introduce an acetamido group, which can modify the electronic and steric properties of the molecule. chemicalbook.comwikipedia.org

Finally, the primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid. This opens up a vast array of synthetic possibilities, as the diazonium group can be replaced by a wide variety of substituents (e.g., halogens, hydroxyl, cyano) through Sandmeyer and related reactions.

The following table summarizes key reactions involving the primary aromatic amine.

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Alkyl Halide | N-Alkyl-1-(2-aminophenyl)-2-bromoethanone |

| N-Acetylation | Acetyl Chloride or Acetic Anhydride | N-(2-(2-bromoacetyl)phenyl)acetamide |

| Diazotization | Nitrous Acid (NaNO₂/HCl) | 2-(2-Bromoacetyl)benzenediazonium salt |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring. total-synthesis.com The benzene (B151609) ring of this compound bears two substituents: an amino group (-NH2) and a bromoacetyl group (-C(O)CH2Br).

Activating and Directing Effects: The amino group is a powerful activating group due to its ability to donate electron density to the ring through resonance. This enhances the ring's nucleophilicity, making it more susceptible to electrophilic attack. wikipedia.org It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself.

Deactivating and Directing Effects: Conversely, the bromoacetyl group is a deactivating group. The carbonyl function withdraws electron density from the ring via both inductive and resonance effects, making the ring less nucleophilic. This group acts as a meta-director.

In this compound, these two groups have opposing effects. The strongly activating ortho, para-directing amino group is located at C1, and the deactivating meta-directing bromoacetyl group is at C2. The powerful activating nature of the amino group generally dominates the directing effects. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group (C3 and C5), which are also meta to the bromoacetyl group.

However, the high reactivity of the amine and the α-bromo ketone functionalities often means that other reactions, such as those discussed below, occur in preference to or in competition with electrophilic aromatic substitution, which typically requires strong Lewis acid catalysts. libretexts.org These catalysts can complex with the basic amino group, altering its directing effect or passivating the molecule entirely.

Amine-Centered Reactions

The primary amino group is a potent nucleophile and a key reactive center in the molecule. Its reactions often serve as the initial step in the formation of more complex heterocyclic structures.

Imine Formation and Related Condensations: The condensation of the primary amine with a carbonyl compound is a fundamental reaction. For instance, 1,5-benzodiazepines can be synthesized through the condensation of an o-phenylenediamine derivative with a ketone. nih.gov In a similar vein, the amino group of this compound can react with ketones or aldehydes. However, the true synthetic utility is realized when this condensation is part of a multi-step, one-pot synthesis. The initial amine reaction creates an intermediate that can then undergo further intramolecular reactions involving the α-bromo ketone.

Diazotization: While theoretically possible, the diazotization of the amino group to form a diazonium salt is not a commonly reported reaction for this specific substrate in the context of simple substitution (e.g., Sandmeyer reaction). This is because the resulting diazonium salt would be highly unstable in the presence of the intramolecular nucleophilic and electrophilic centers, likely leading to complex cascade reactions or polymerization rather than a clean substitution of the diazonium group. The focus remains on leveraging the amine as a nucleophile for building fused ring systems.

A prime example of amine-centered reactivity is the Hantzsch pyridine (B92270) synthesis or related cyclizations. The amine can react with a 1,3-dicarbonyl compound, but more significantly, it is the key to intramolecular cyclizations. For example, after an initial reaction at the amine, the newly formed intermediate can cyclize. The reaction of β-(2-aminophenyl)-α,β-ynones with various reagents showcases the nucleophilic character of the amine initiating addition, followed by cyclization. researchgate.net

Tandem and Cascade Reactions Involving Multiple Functional Groups

The synthetic power of this compound is most evident in tandem and cascade reactions, where both the amino group and the α-bromo ketone participate sequentially to construct fused heterocyclic scaffolds. rsc.orgrsc.org These processes are efficient as they form multiple bonds in a single operation without isolating intermediates.

Synthesis of Quinolines and Quinolones: Quinolines and their derivatives are a major class of heterocycles synthesized from this precursor. The general mechanism involves an initial reaction at one functional group, followed by an intramolecular cyclization involving the other. For example, this compound can undergo intramolecular cyclization to form indole derivatives or react with other components to build larger systems like quinolines. organic-chemistry.orgmdpi.com

A common strategy is the reaction with a suitable partner that bridges the two reactive sites. For example, the reaction of 2-aminoacetophenones with aldehydes and other nucleophiles can lead to complex heterocycles. researchgate.net A plausible cascade for forming a quinoline derivative might involve the reaction of this compound with a source of two carbon atoms. The amine attacks first, and the resulting intermediate then undergoes intramolecular alkylation as the enolate of the ketone attacks the carbon bearing the bromine atom, a variation of the Friedländer annulation.

Synthesis of 1,4-Benzodiazepines: 2-Aminobenzophenones are key precursors for 1,4-benzodiazepines. researchgate.netwum.edu.plwum.edu.pl The synthesis often involves acylation of the amino group with chloroacetyl chloride, followed by amination and cyclization. actascientific.com Using this compound directly offers a more streamlined approach. The reaction typically involves an intramolecular cyclization where the amino group displaces the bromide to form a seven-membered ring. This can be facilitated by a base to deprotonate the amine, increasing its nucleophilicity.

| Starting Material | Reagent(s) | Product Type | Reaction Class |

| This compound | Base | Indole-3-one | Intramolecular Cyclization |

| 2-Aminobenzophenone | Chloroacetyl chloride, then NH₃ | 1,4-Benzodiazepin-2-one | Acylation/Amination/Cyclization actascientific.com |

| β-(2-aminophenyl)-α,β-ynone | Aryl Isocyanate | Quinazoline / Benzoxazine | Tandem Addition/Cyclization researchgate.net |

| N-allyl enaminone | Bromine source, Pd catalyst | Pyrrole / Pyridine | Cascade Halogenation/Heck Reaction rsc.org |

This table presents examples of tandem and cascade reactions involving precursors structurally related to this compound, illustrating the common reaction pathways.

Mechanistic Pathway: A representative mechanism for many of these transformations is the tandem addition-cyclization. researchgate.net

Initial Nucleophilic Attack: The amino group acts as a nucleophile, attacking an external electrophile, or in simpler cases, preparing for intramolecular reaction.

Intramolecular Cyclization: An intramolecular reaction occurs between the two functional groups. For instance, the nitrogen atom can attack the carbonyl carbon, or more commonly, the electrophilic carbon bearing the bromine atom. This step is often irreversible and drives the reaction forward.

Aromatization/Rearrangement: The cyclized intermediate may then undergo dehydration, dehydrohalogenation, or tautomerization to yield the final stable, often aromatic, heterocyclic product. mdpi.com

Stereochemical Aspects of Reactivity

The discussion of stereochemistry in the reactions of this compound is relevant only when a new stereocenter is created and retained in the final product. Many of the cascade reactions involving this compound result in the formation of fully aromatic heterocyclic systems, where any initially formed stereocenters are lost during the final aromatization step. mdpi.com

However, stereochemical considerations can arise in several scenarios:

Formation of Chiral Intermediates: During a reaction cascade, chiral, non-aromatic intermediates may be formed. If these intermediates can be isolated or trapped, stereochemistry becomes a factor.

Asymmetric Catalysis: The use of a chiral catalyst could, in principle, induce enantioselectivity in the formation of a chiral product. For example, an asymmetric reduction of the ketone or an asymmetric alkylation could lead to enantiomerically enriched products.

Reactions leading to Non-Aromatic Products: If the reaction cascade terminates before a final aromatization step, a stable chiral product with one or more stereocenters may be obtained. For example, the synthesis of dihydro-benzodiazepine derivatives could yield a chiral product.

Currently, the literature focuses predominantly on the synthesis of aromatic heterocycles from this compound and related precursors, with limited specific research into the stereochemical outcomes of its reactions. The primary utility of the compound lies in its capacity as a scaffold for flat, aromatic ring systems, which are prevalent in medicinal chemistry and materials science.

Strategic Applications in Complex Organic Molecule Synthesis

Construction of Nitrogen-Containing Heterocycles

The presence of both an aniline (B41778) moiety and a reactive ketone functionality within the same structure positions 1-(2-Aminophenyl)-2-bromoethanone as an ideal starting material for building fused heterocyclic systems. The amino group can act as a nucleophile, while the α-bromo ketone provides two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom, which is a good leaving group. This dual reactivity is exploited in the synthesis of important classes of heterocycles like quinolines and benzodiazepines.

Synthesis of Quinolines and Quinoline (B57606) Derivatives

Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs with a wide range of therapeutic activities. The 2-aminoaryl ketone structure of this compound makes it a suitable substrate for classical quinoline syntheses.

The traditional Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound under basic conditions to produce quinoline-4-carboxylic acids. nih.gov The reaction proceeds via the hydrolysis of isatin to an α-keto-acid, which then reacts with the carbonyl compound.

Direct application of this compound in a classical Pfitzinger reaction is not extensively documented, as it is not an isatin derivative. However, the principles of creating quinoline scaffolds from aniline precursors are central to many related syntheses. Variants of the Pfitzinger reaction often aim to generate a key 2-aminoaryl carbonyl intermediate in situ, which then undergoes cyclization. While this compound itself is a pre-formed 2-aminoaryl ketone, its utility is more aligned with other named reactions like the Friedländer condensation.

| Pfitzinger Reaction: Core Components | | :--- | :--- | | Aniline Precursor | Isatin | | Carbonyl Component | Aldehyde or Ketone | | Typical Product | Substituted Quinoline-4-carboxylic Acid |

The Friedländer synthesis is a fundamental method for constructing quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a -CH2- group adjacent to a carbonyl). This compound is a classic example of a 2-aminoaryl ketone and is thus an ideal substrate for this reaction.

The reaction can proceed in two primary ways:

Intermolecular Condensation: this compound can react with another enolizable ketone or a compound with an active methylene (B1212753) group (e.g., a β-ketoester or malononitrile). The reaction is typically catalyzed by an acid or a base, leading to the formation of a highly substituted quinoline ring. The general mechanism involves an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic quinoline ring system. Related syntheses show that 2'-aminoacetophenone (B46740) reacts readily with 1,3-dicarbonyl compounds to form quinolines. researchgate.net

Intramolecular Cyclization: Due to the presence of the reactive α-bromo ketone, derivatives of this compound can undergo intramolecular cyclization. For instance, after N-acylation of the amino group, base-catalyzed intramolecular condensation between the newly formed methylene group and the ketone can occur, a process known as the Camps cyclization, which is a variation of the Friedländer synthesis. mdpi.com

These condensation strategies provide a direct and efficient route to a variety of substituted quinolines, which are valuable intermediates for further chemical transformations.

Formation of Benzodiazepine (B76468) Ring Systems

Benzodiazepines are a critical class of psychoactive drugs and privileged scaffolds in medicinal chemistry. wum.edu.pl The synthesis of the seven-membered diazepine (B8756704) ring often relies on precursors containing an aniline fragment. 2-Aminobenzophenones are among the most common starting materials for the synthesis of 1,4-benzodiazepines. wum.edu.plnih.gov As a substituted 2-aminoaryl ketone, this compound serves as a key building block for these structures.

While ring expansion is a valid strategy for synthesizing medium-sized rings, there is limited specific documentation in the searched literature detailing the use of this compound as a direct precursor in ring expansion reactions to form benzodiazepines. Such methodologies often involve the formation of a smaller heterocyclic ring (e.g., an aziridine (B145994) or a four-membered ring) which then undergoes rearrangement and expansion.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. rsc.org These reactions are exceptionally useful for rapidly generating libraries of complex molecules like benzodiazepines.

Aminophenylketones are well-established as suitable amine components in MCRs for building benzodiazepine scaffolds. nih.gov A common strategy is the Ugi four-component reaction (Ugi-4CR), which combines an amine, a ketone (or aldehyde), a carboxylic acid, and an isocyanide. In this context, this compound can serve as the amine component. The subsequent product of the Ugi reaction can be designed to undergo a deprotection-cyclization cascade to furnish the final benzodiazepine ring system. nih.gov While many MCRs for benzodiazepines start with o-phenylenediamine (B120857), the use of 2-aminoaryl ketones provides an alternative and versatile route to different substitution patterns on the final heterocyclic core. nih.govorgchemres.org

| Example MCR for Benzodiazepine Synthesis | | :--- | :--- | | Reaction Type | Ugi Four-Component Reaction (Ugi-4CR) | | Amine Component | this compound (or other 2-aminoaryl ketone) | | Other Components | Isocyanide, Carboxylic Acid, Aldehyde (e.g., Boc-glycinal) | | Key Strategy | Post-Ugi Deprotection and Intramolecular Cyclization |

This approach allows for significant structural diversity in the resulting benzodiazepine library by simply varying the other components in the reaction.

Synthesis of Indoles and Indole (B1671886) Derivatives

The indole scaffold is a ubiquitous structural motif in a vast number of natural products and pharmaceutically active compounds. The Bischler-Mohlau indole synthesis is a classic method for the preparation of indoles, and this compound serves as a key substrate in variations of this reaction. The reaction typically involves the condensation of an α-haloacetophenone with an excess of an aniline. In the case of this compound, the aniline component is already incorporated into the molecule, setting the stage for an intramolecular cyclization.

The mechanistic pathway can lead to the formation of either 2-aryl or 3-arylindoles. Pathway A involves the initial displacement of the bromine atom by an external aniline molecule, followed by intramolecular cyclization and re-aromatization to yield a 3-arylindole. Conversely, Pathway B, which is favored when an excess of aniline is used, involves the formation of an imine intermediate, followed by an intramolecular cyclization that ultimately leads to the formation of a stable 2-arylindole tautomer. nih.gov

The reaction conditions, including the choice of solvent and base, can be tailored to favor the formation of a specific regioisomer. This control over regioselectivity makes this synthetic strategy particularly valuable for the targeted synthesis of specific indole derivatives.

Table 1: Synthesis of Indole Derivatives from this compound and Related Precursors

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| This compound | Aniline derivative | 2-Aryl or 3-Arylindole | Bischler-Mohlau indole synthesis | nih.gov |

| 2-Halonitrobenzene | Cyanoacetamide | 2-Amino-indole-3-carboxamide | Reductive cyclization | researchgate.net |

| (2-Aminobenzyl) triphenylphosphonium bromide | Aromatic aldehyde | 2-Substituted indole | One-pot reaction | organic-chemistry.org |

Other Annulated Heterocyclic Systems

The reactivity of this compound extends beyond indole synthesis, enabling the construction of other important heterocyclic frameworks, such as quinoxalines and benzodiazepines.

Quinoxalines: Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The reaction of o-phenylenediamine with α-haloketones is a common method for the synthesis of quinoxalines. This compound can be considered a masked form of o-phenylenediamine and a phenacyl bromide. A facile and efficient method for the synthesis of quinoxalines involves the reaction of o-phenylenediamine with 2-bromoacetophenone (B140003) derivatives in ethanol (B145695) under catalyst-free conditions. researchgate.net This suggests a straightforward pathway for the self-condensation of this compound or its reaction with other dicarbonyl compounds to form quinoxaline (B1680401) derivatives.

Benzodiazepines: Benzodiazepines are a class of seven-membered heterocyclic compounds renowned for their diverse pharmacological activities. The synthesis of 1,4- and 1,5-benzodiazepines often utilizes o-phenylenediamine as a key starting material. researchgate.netnih.gov While direct synthesis from this compound is less commonly reported, the compound serves as a valuable precursor to o-phenylenediamine derivatives, which can then be cyclized with various ketones, β-ketoesters, or other suitable building blocks to afford the benzodiazepine core. researchgate.net For instance, the reaction of o-phenylenediamine with α,β-unsaturated ketones in the presence of a catalyst can yield 1,5-benzodiazepine derivatives. researchgate.net

Table 2: Synthesis of Other Annulated Heterocycles

| Precursor | Target Heterocycle | Synthetic Method | Reference |

| o-Phenylenediamine and 2-bromoacetophenone | Quinoxaline | Condensation reaction | researchgate.net |

| o-Phenylenediamine | 1,5-Benzodiazepine | Reaction with α,β-unsaturated ketones | researchgate.net |

| Amino acids | 1,4-Benzodiazepine-2,5-diones | Catalytic cyclization | nih.gov |

Role as a Key Building Block for Polycyclic Aromatic Compounds

While direct, widespread application of this compound in the synthesis of large polycyclic aromatic hydrocarbons (PAHs) is not extensively documented, its inherent functionalities offer significant potential as a key building block for such structures. The amino and α-bromoacetyl groups can participate in reactions that lead to the formation of new aromatic rings, thereby extending the polycyclic system.

One plausible strategy involves the conversion of the amino group into a more reactive functionality, such as a diazonium salt. This could then participate in intramolecular cyclization reactions, such as the Pschorr cyclization, to form a new six-membered ring. Alternatively, the amino group could be used to direct ortho-metalation, allowing for the introduction of other substituents that could subsequently be used in ring-forming reactions.

Furthermore, the α-bromoacetyl group is a versatile handle for various carbon-carbon bond-forming reactions. For instance, it can react with β-ketoesters or other stabilized carbanions in a sequence of alkylation and cyclization reactions to construct new fused rings. organic-chemistry.orgorganic-chemistry.org While specific examples starting directly from this compound are scarce in the literature, the fundamental reactivity of its constituent parts strongly suggests its utility in the rational design and synthesis of complex polycyclic aromatic systems.

Precursor in Natural Product Total Synthesis Fragments (Synthetic Strategies Only)

The utility of α-bromoacetophenones as precursors in the synthesis of natural products is well-established. researchgate.net Although a direct application of this compound in a completed total synthesis of a natural product is not prominently reported, its structure represents a key synthetic fragment for certain classes of natural products.

For instance, many natural products contain an indole or a quinoline core. As discussed previously, this compound is a direct precursor to substituted indoles via the Bischler-Mohlau synthesis. nih.gov Furthermore, through appropriate chemical transformations, it can serve as a starting point for the assembly of quinoline and quinolone alkaloids. The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a powerful method for quinoline synthesis. The ketone functionality in this compound could be exploited in such a reaction.

A hypothetical synthetic strategy towards a natural product fragment could involve the initial protection of the amino group, followed by a reaction at the α-bromoacetyl moiety to introduce a desired side chain. Subsequent deprotection and intramolecular cyclization would then lead to the formation of a key heterocyclic intermediate, which could be further elaborated to construct the final natural product.

Diversity-Oriented Synthesis (DOS) Applications

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. Aminoacetophenones, including derivatives of this compound, have been identified as valuable building blocks in DOS. nih.govnih.gov

The presence of multiple reactive sites in this compound allows for divergent reaction pathways, leading to a variety of molecular scaffolds from a single starting material. For example, by carefully selecting the reaction partners and conditions, one can selectively engage either the amino group or the α-bromoacetyl group.

A DOS strategy employing this compound could involve:

Reaction at the amino group: Acylation, sulfonylation, or reaction with aldehydes to form imines, followed by further transformations.

Reaction at the α-bromoacetyl group: Nucleophilic substitution with various nucleophiles, such as amines, thiols, or carbanions.

Intramolecular cyclization: As seen in the synthesis of indoles.

Multicomponent reactions: Where the compound reacts with two or more other components in a one-pot reaction to generate complex molecules.

This approach allows for the systematic exploration of chemical space around privileged scaffolds like indoles, quinolines, and benzodiazepines, which are known to be rich in biological activity. The ability to generate libraries of flavone, coumarin, and azocane (B75157) analogs from aminoacetophenone starting materials highlights the potential of this compound in DOS campaigns aimed at discovering new bioactive molecules. nih.gov

Mechanistic Elucidation and Kinetic Studies

Spectroscopic Analysis of Reaction Intermediates (e.g., NMR, IR, MS in reaction monitoring)

The identification and characterization of transient intermediates are crucial for elucidating reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for monitoring reactions and identifying these fleeting species.

In the context of 1-(2-Aminophenyl)-2-bromoethanone, intramolecular cyclization is a key reaction. This process is expected to proceed through an initial intramolecular N-alkylation to form a dihydro-indolone intermediate, which can then dehydrate to form an indole (B1671886) derivative.

Interactive Data Table: 1H and 13C NMR Data of Related Aminoacetophenones

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Reference |

| 2'-Amino-3',5'-dibromoacetophenone | 7.76 (d, 1H), 7.64 (d, 1H), 6.88 (bs, 2H), 2.55 (s, 3H) | 198.9, 146.2, 139.1, 133.6, 119.6, 111.7, 105.7, 27.9 | iucr.org |

| 2'-Amino-5'-bromoacetophenone | 7.77 (d, 1H), 7.29 (dd, 1H), 6.53 (d, 1H), 6.16 (bs, 2H) | 199.4, 148.9, 136.7, 133.8, 119.0, 118.7, 106.2, 27.5 | researchgate.net |

IR Spectroscopy: IR spectroscopy can be used to follow the progress of the reaction by monitoring the disappearance of the C-Br stretching vibration and the changes in the carbonyl (C=O) and amine (N-H) stretching frequencies. The IR spectrum of the related compound 2-bromoacetophenone (B140003) shows a characteristic C=O stretch. chemicalbook.comnist.gov Upon cyclization of this compound, the C=O stretch of the resulting indolinone would likely shift, and the N-H stretching bands would change significantly upon formation of the new heterocyclic ring.

Mass Spectrometry: Mass spectrometry is an invaluable tool for detecting the mass of intermediates and products. In a reaction monitoring setup using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), one could observe the ion corresponding to the protonated starting material, followed by the appearance of an ion corresponding to the cyclized intermediate.

Reaction Pathway Determination Using Isotopic Labeling

Isotopic labeling is a powerful technique to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed reaction pathways. For the cyclization of this compound to form indole derivatives, isotopic labels can be incorporated at various positions to elucidate the mechanism.

For instance, labeling the nitrogen atom of the amino group with 15N would allow for the unambiguous confirmation that this nitrogen is incorporated into the final indole ring. nih.gov The progress of the reaction could be monitored by 15N NMR spectroscopy or by observing the mass shift in the products using mass spectrometry. nih.govoup.com

Similarly, labeling the carbon atoms of the acetyl group with 13C could help to verify the rearrangement and bonding changes during the cyclization process. The synthesis of specifically labeled this compound would be the first critical step for such studies. While specific protocols for this molecule are not detailed in the literature, general methods for the synthesis of isotopically labeled indoles and their precursors could be adapted. researchgate.netnih.govchemrxiv.org

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative information about reaction rates, reaction orders, and the influence of various parameters such as temperature, concentration, and catalysts. For the intramolecular cyclization of this compound, kinetic studies would be instrumental in understanding the rate-determining step and optimizing reaction conditions.

While specific kinetic data for this compound is scarce, studies on analogous systems, such as the cyclization of substituted N-phenyl-2-(2-aminophenyl)propanamides, have shown that such reactions can be subject to general acid catalysis. In these related systems, the rate of cyclization was found to be dependent on the pH and the buffer concentration, suggesting the involvement of proton transfer in the rate-determining step.

A hypothetical kinetic study on the cyclization of this compound could involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like UV-Vis spectroscopy or HPLC. The data could then be used to determine the rate law and the activation parameters of the reaction.

Transition State Analysis in Cyclization Reactions

Transition state theory provides a framework for understanding the energy barriers and the geometry of the highest-energy point along the reaction coordinate. Computational chemistry methods, such as Density Functional Theory (DFT), are frequently employed to model transition states and provide insights into reaction mechanisms that are often difficult to obtain experimentally. iucr.org

For the intramolecular cyclization of this compound, transition state analysis could be used to compare the energetics of different possible cyclization pathways. For example, it could help to determine whether the reaction proceeds via a concerted mechanism or a stepwise mechanism involving a distinct intermediate.

Computational studies on similar cyclization reactions have been used to elucidate the role of catalysts and to predict the stereoselectivity of the products. By modeling the transition state for the intramolecular N-alkylation of this compound, one could gain a deeper understanding of the factors that govern the feasibility and efficiency of this important transformation.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis of the Compound

The electronic structure of a molecule is fundamental to understanding its reactivity and physical properties. For 1-(2-aminophenyl)-2-bromoethanone, computational methods such as Density Functional Theory (DFT) are employed to elucidate its electronic landscape. Key aspects of this analysis include the examination of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. masterorganicchemistry.com The HOMO represents the ability of a molecule to donate electrons, indicating regions prone to electrophilic attack. Conversely, the LUMO signifies the molecule's ability to accept electrons, highlighting areas susceptible to nucleophilic attack. masterorganicchemistry.com For this compound, the HOMO is expected to be localized primarily on the aminophenyl ring, particularly on the nitrogen atom and the aromatic system, due to the electron-donating nature of the amino group. The LUMO is anticipated to be centered on the α-carbon bonded to the bromine atom and the carbonyl carbon, which are the most electrophilic sites. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. scholarsresearchlibrary.com It maps the electrostatic potential onto the electron density surface, with different colors indicating varying charge potentials. Typically, red regions signify areas of high electron density and negative potential, which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density and positive potential, prone to nucleophilic attack. researchgate.netresearchgate.net In this compound, the MEP would likely show a negative potential around the oxygen atom of the carbonyl group and a positive potential near the hydrogen atoms of the amino group and, most significantly, around the α-carbon attached to the bromine.

| Computational Parameter | Predicted Characteristics for this compound |

| HOMO Localization | Primarily on the aminophenyl ring and the nitrogen atom. |

| LUMO Localization | Centered on the α-carbon (bonded to Br) and the carbonyl carbon. |

| HOMO-LUMO Gap | Expected to be relatively small, indicating moderate to high reactivity. |

| MEP Negative Potential | Concentrated around the carbonyl oxygen. |

| MEP Positive Potential | Located around the amino group hydrogens and the α-carbon. |

Prediction of Reactivity and Regioselectivity

Computational chemistry provides powerful tools for predicting the reactivity and regioselectivity of chemical reactions. For this compound, reactivity descriptors derived from DFT, such as Fukui functions, can pinpoint the most reactive sites within the molecule. scm.com

The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov There are three main types of Fukui functions:

ƒ+(r) for nucleophilic attack (electron acceptance)

ƒ-(r) for electrophilic attack (electron donation)

ƒ0(r) for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one can predict the most likely sites for different types of reactions. chemrxiv.org It is expected that the α-carbon atom bearing the bromine would exhibit a high value of ƒ+(r), making it the primary site for nucleophilic substitution. The nitrogen atom of the amino group and certain carbon atoms of the phenyl ring would likely have high ƒ-(r) values, indicating their susceptibility to electrophilic attack.

These predictions are crucial for understanding the behavior of this compound in various reaction conditions, for instance, in the synthesis of heterocyclic compounds like indoles, where the regioselectivity of intramolecular cyclization is critical. organic-chemistry.org

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the detailed investigation of reaction pathways, including the identification of intermediates and transition states. This is particularly valuable for understanding the mechanisms of complex organic reactions involving this compound.

Energy Profiles of Intramolecular Cyclizations

This compound is a precursor for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization. Computational studies can map the potential energy surface for these reactions, providing a detailed energy profile. For example, in the formation of an indole (B1671886) derivative, the reaction would proceed via an initial intramolecular nucleophilic attack of the amino group on the electrophilic α-carbon.

The energy profile would illustrate the relative energies of the reactant, any intermediates, transition states, and the final product. The activation energy (the energy difference between the reactant and the highest energy transition state) determines the reaction rate. Computational studies on similar systems have shown that such cyclizations are generally thermodynamically favorable. nih.gov

Transition State Geometries of Key Transformations

The geometry of the transition state is a critical factor in determining the stereochemistry and regioselectivity of a reaction. For the intramolecular cyclization of this compound, computational modeling can determine the precise three-dimensional arrangement of atoms at the transition state. This includes bond lengths and angles of the forming and breaking bonds.

For instance, in the cyclization to form an indole ring, the transition state would involve the nitrogen atom of the amino group approaching the α-carbon, with the C-Br bond beginning to elongate. The geometry of this transition state would be influenced by steric and electronic factors, and its analysis can provide insights into why certain reaction pathways are favored over others.

Conformation Analysis and its Influence on Reactivity

The three-dimensional shape or conformation of a molecule can have a significant impact on its reactivity. slideshare.net For this compound, rotation around the single bonds allows for different spatial arrangements of the functional groups.

Computational methods can be used to perform a conformational analysis to identify the most stable conformers (those with the lowest energy). The relative populations of different conformers are determined by their Boltzmann distribution at a given temperature.

Advanced Methodological Developments and Innovations

Flow Chemistry Approaches to Synthesis and Reaction

Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and improved reproducibility, making it an attractive method for reactions involving hazardous reagents or intermediates. The synthesis of α-bromo ketones, such as 1-(2-aminophenyl)-2-bromoethanone, often involves the use of elemental bromine, which is a toxic and corrosive reagent. nih.govwikipedia.org Flow chemistry provides a safer and more efficient alternative for these bromination reactions. researchgate.net

A common approach to the synthesis of α-bromo ketones in flow involves the reaction of the corresponding ketone with a brominating agent in a microreactor. For instance, the α-bromination of acetophenone (B1666503) has been successfully achieved in a continuous flow process with a high yield of 99%. researchgate.netbeilstein-journals.org This process can be adapted for substituted acetophenones, including those with amino functionalities, provided the reaction conditions are carefully controlled to avoid side reactions on the amino group or the aromatic ring. The use of reagents like pyridine (B92270) hydrobromide perbromide has also been explored for the bromination of various acetophenone derivatives. researchgate.net

The key parameters in flow chemistry, such as residence time, temperature, and stoichiometry, can be precisely controlled to optimize the reaction for selectivity and yield. For the synthesis of this compound, a flow process would likely involve the continuous pumping of a solution of 2-aminoacetophenone (B1585202) and a brominating agent through a heated reactor coil. The short reaction times and efficient mixing in a microreactor can minimize the formation of di-brominated and other byproducts.

Table 1: Illustrative Flow Chemistry Conditions for α-Bromination of Acetophenone Analogs

| Entry | Substrate | Brominating Agent | Solvent | Temp. (°C) | Residence Time | Yield (%) | Reference |

| 1 | Acetophenone | Bromine | 1,4-Dioxane | 20-60 | 20-120 s | >98 | beilstein-journals.org |

| 2 | 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | N/A | >80 | researchgate.net |

| 3 | Acetophenone | NH4Br (in situ Br+) | H2O:CH3CN | Ambient | N/A | 80 | lookchem.comrsc.org |

This table presents data for analogous compounds to illustrate the potential of flow chemistry for the synthesis of this compound.

Photoredox Catalysis in Transformations Involving the Compound

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive intermediates under mild conditions. nih.gov For a molecule like this compound, photoredox catalysis can unlock a variety of transformations targeting different parts of the molecule.

The α-bromo ketone moiety is a prime target for photoredox-catalyzed reactions. For instance, the direct α-arylation of ketones can be achieved using photoredox catalysis, which could be applied to the bromine-bearing carbon of this compound. wikipedia.orgacs.org This would involve the generation of a radical at the α-position, followed by coupling with an aryl partner. The presence of the amino group, however, requires careful selection of the photocatalyst and reaction conditions to avoid competitive oxidation of the aniline (B41778) moiety.

The amino group itself can also be the site of photoredox-mediated reactions. For example, 2-(2-aminophenyl)benzothiazoles have been studied as organic photocatalysts, highlighting the photochemical activity of the aminophenyl motif. nih.gov Furthermore, photoredox catalysis can facilitate the generation of carbamoyl (B1232498) radicals from oxamic acids for aminocarbonylation reactions, a transformation that could potentially be adapted for the amino group of the target compound. nih.gov

Table 2: Examples of Photoredox-Catalyzed Reactions on Related Ketones and Anilines

| Entry | Substrate Type | Reaction Type | Catalyst System | Product Type | Yield (%) | Reference |

| 1 | Cyclic Ketones | α-Arylation | Acridinium photocatalyst | α-Aryl ketones | up to 99 | wikipedia.orgacs.org |

| 2 | Aldehydes/Ketones | β-Arylation | Ir(ppy)2(dtbbpy)PF6 / amine | β-Aryl carbonyls | 63-88 | researchgate.net |

| 3 | α-Amino Acids | Decarboxylative Arylation | Ir(ppy)3 | Benzylic amines | up to 95 | torvergata.it |

| 4 | (Hetero)aryl Bromides | Aminocarbonylation | 4CzIPN / Nickel | Amides | up to 99 | nih.gov |

This table showcases the versatility of photoredox catalysis on substrates with functionalities similar to this compound.

Chemo- and Regioselective Catalysis in Functionalization

The presence of multiple reactive sites in this compound makes chemo- and regioselective catalysis crucial for its selective functionalization. The challenge lies in directing a reagent to react with only one specific functional group or position while leaving the others intact.

For the aniline moiety, various strategies for regioselective C-H functionalization have been developed. For example, copper-catalyzed meta-C-H olefination of anilides has been reported, which could potentially be applied to a protected form of this compound. whiterose.ac.uk Similarly, ortho-selective C-H nitration and azidation of anilines have been achieved using palladium and copper catalysis, respectively. nih.govnih.gov These methods could be used to introduce additional functional groups onto the aromatic ring of the target compound.

The α-bromo ketone functionality also offers opportunities for selective transformations. For instance, palladium-catalyzed α-alkenylation of ketones with internal alkynes has been demonstrated using a bifunctional ligand-assisted approach. nih.gov Furthermore, ligand-controlled regioselective and chemodivergent functionalization of related compounds has been achieved, allowing for the selective formation of different products from the same starting material by simply changing the ligand. nih.gov

Table 3: Chemo- and Regioselective Catalytic Functionalization of Related Anilines and Ketones

| Entry | Substrate Type | Reaction | Catalyst/Directing Group | Selectivity | Product Type | Reference |

| 1 | Anilides | meta-C-H Olefination | Copper / Pivanilide | meta | meta-Olefinated anilides | whiterose.ac.uk |

| 2 | N-pyridyl anilines | ortho-C-H Arylation | Palladium / Pyridyl | ortho | ortho-Arylated anilines | nih.gov |

| 3 | Anilines | ortho-C-H Azidation | Copper | ortho | ortho-Azidoanilines | nih.gov |

| 4 | Ketones | α-Alkenylation | Rhodium / Bifunctional ligand | α-position | α,β-Unsaturated ketones | nih.gov |

| 5 | gem-Difluorocyclopropanes | α-Alkylation | Palladium / NHC ligand | α-position | α-Alkylated ketones | nih.gov |

This table provides examples of selective catalytic transformations on substrates bearing functionalities present in this compound.

Enzyme-Catalyzed Transformations (if applicable)

Enzymatic catalysis offers unparalleled selectivity under mild reaction conditions, making it a valuable tool for the transformation of complex molecules. tudelft.nl For this compound, several enzymatic transformations can be envisioned.

The ketone functionality is a common target for enzymatic reduction. A variety of ketoreductases (KREDs) are capable of reducing aryl ketones to the corresponding chiral alcohols with high enantioselectivity. nih.gov The application of such an enzyme to this compound could provide access to the corresponding chiral bromo-alcohol, a valuable synthetic intermediate.

Furthermore, amine dehydrogenases (AmDHs) can catalyze the reductive amination of ketones to produce chiral amines. whiterose.ac.ukfrontiersin.orgjmb.or.kr While this would typically involve the ketone reacting with an amine, the presence of the amino group within the substrate itself could lead to interesting intramolecular cyclizations or other transformations under enzymatic catalysis.

The deracemization of α-chiral ketones is another area where enzymes or enzyme-inspired catalytic systems have shown promise. A photoredox-based catalytic deracemization of ketones has been reported, which proceeds via deprotonation and enantioselective protonation. youtube.com Such a strategy could potentially be applied to resolve a racemic mixture of a chiral derivative of this compound.

Table 4: Potential Enzyme-Catalyzed Transformations for this compound Analogs

| Entry | Substrate Type | Enzyme Class | Transformation | Product Type | Selectivity | Reference |

| 1 | Aryl Ketones | Ketoreductase (KRED) | Ketone Reduction | Chiral Alcohols | High ee | nih.gov |

| 2 | Ketones | Amine Dehydrogenase (AmDH) | Reductive Amination | Chiral Amines | High ee | whiterose.ac.ukfrontiersin.org |

| 3 | α-Chiral Ketones | Photocatalyst/Amine | Deracemization | Enantioenriched Ketones | up to 97% ee | youtube.com |

This table illustrates potential enzymatic and related catalytic transformations applicable to the functional groups of this compound.

Future Research Trajectories and Unexplored Synthetic Potential

Development of Novel Synthetic Routes to the Compound

While established methods for the synthesis of 1-(2-aminophenyl)-2-bromoethanone exist, the development of more efficient, sustainable, and atom-economical routes remains a significant area for future research. Current syntheses often involve the bromination of 2-aminoacetophenone (B1585202), which can present challenges related to regioselectivity and the handling of hazardous brominating agents.

Future investigations could explore direct C-H functionalization approaches on suitably protected anilines, thereby avoiding the pre-installation of the acetyl group. Another promising avenue lies in the development of flow chemistry processes for the synthesis of this compound. Flow synthesis could offer enhanced safety, better control over reaction parameters, and the potential for scalable, on-demand production. Furthermore, exploring enzymatic or chemoenzymatic routes could provide a greener alternative to traditional chemical methods, potentially offering high selectivity and milder reaction conditions.

Discovery of Unprecedented Reactivity Patterns

The known reactivity of this compound is largely centered on the sequential reactions of its amino and α-bromoketone functionalities. However, there is considerable scope for uncovering novel reactivity patterns through the strategic use of catalysts and reaction conditions.

For instance, the exploration of transition-metal-catalyzed reactions could unveil new modes of cyclization or cross-coupling. The development of tandem or multicomponent reactions involving this building block is another exciting prospect. A novel strategy has been developed for the efficient syntheses of diverse arrays of heterocyclic compounds. nih.gov The key elements of this approach involve a Mannich-type, multicomponent coupling reaction where functionalized amines, aromatic aldehydes, acylating agents, and various nucleophiles are combined to generate intermediates that are then transformed into diverse heterocyclic scaffolds through various cyclization methods. nih.gov

Investigations into photoredox catalysis could also open up new reaction pathways, potentially enabling previously inaccessible transformations. The controlled generation of radical intermediates from the C-Br bond under mild conditions could lead to novel carbon-carbon and carbon-heteroatom bond formations.

Expansion of Heterocyclic Scaffold Diversity

This compound is a well-established precursor for the synthesis of various heterocyclic compounds, most notably indoles and quinoxalines. However, its potential for the synthesis of a much broader range of heterocyclic systems is yet to be fully realized.

Future research could focus on leveraging the inherent reactivity of this building block to access more complex and underexplored heterocyclic scaffolds. This could involve intramolecular reactions that form medium-sized rings or polycyclic systems. The strategic use of protecting groups on the aniline (B41778) nitrogen could allow for selective reactions at either the nitrogen or the α-carbon, further expanding the synthetic possibilities.

Furthermore, the application of this compound in diversity-oriented synthesis could lead to the rapid generation of libraries of structurally diverse heterocyclic compounds. This approach, combined with high-throughput screening, could accelerate the discovery of new bioactive molecules.

Applications in Materials Science Precursors (Synthetic Aspects Only)

The synthetic utility of this compound can be extended beyond the realm of medicinal chemistry into the field of materials science. The aromatic amine and ketone functionalities make it an attractive precursor for the synthesis of novel organic materials.

Future research in this area could focus on incorporating this building block into conjugated polymers. The resulting materials could exhibit interesting photophysical or electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).